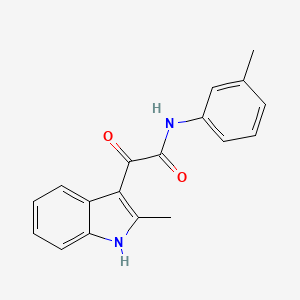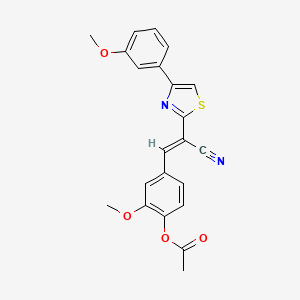
N-(2-(N-allylsulfamoyl)ethyl)-3-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(N-allylsulfamoyl)ethyl)-3-methoxybenzamide, also known as AEBSF, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. AEBSF is a potent inhibitor of serine proteases and has been widely used in biochemical and physiological studies.
Scientific Research Applications
Molar Refraction and Polarizability
The compound 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate, closely related to N-(2-(N-allylsulfamoyl)ethyl)-3-methoxybenzamide, exhibits antiemetic and parasympathomimetic activity. Research shows its density and refractive index measurements vary as a function of drug concentration in aqueous solutions. This study contributes to understanding the molar refractivity and polarizability effects of similar compounds (Sawale, Kalyankar, George, & Deosarkar, 2016).
Sigma Receptor Scintigraphy in Breast Cancer
Sigma receptors, overexpressed on breast cancer cells, can bind to benzamides like N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide. This binding characteristic has potential for visualizing primary breast tumors in vivo, as indicated by the preferential accumulation of similar benzamides in breast cancer cases (Caveliers, Everaert, John, Lahoutte, & Bossuyt, 2002).
Dopamine Receptor Affinity
Structural modifications of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a selective dopamine D(4) receptor ligand, have been studied for binding profiles at dopamine D(4) and D(2), serotonin 5-HT(1A), and adrenergic alpha(1) receptors. Such research informs the development of compounds with similar structures for targeting specific neurotransmitter receptors (Perrone, Berardi, Colabufo, Leopoldo, & Tortorella, 2000).
Rhodium-Catalyzed Stepwise Ortho Allylation
Rhodium-catalyzed stepwise ortho allylation of N-methoxybenzamides, closely related to the given compound, has been explored under mild conditions. This research contributes to synthetic chemistry, particularly in functional group tolerance and chirality transfer, relevant to the synthesis of complex organic molecules like this compound (Zeng, Fu, & Ma, 2012).
Inhibition of Bacterial Cell Division
3-Methoxybenzamide, structurally similar to the compound , inhibits cell division in Bacillus subtilis by affecting the function of the cell division protein FtsZ. This finding implies potential antibacterial applications for similar compounds, particularly in targeting bacterial cell division processes (Ohashi, Chijiiwa, Suzuki, Takahashi, Nanamiya, Sato, Hosoya, Ochi, & Kawamura, 1999).
properties
IUPAC Name |
3-methoxy-N-[2-(prop-2-enylsulfamoyl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c1-3-7-15-20(17,18)9-8-14-13(16)11-5-4-6-12(10-11)19-2/h3-6,10,15H,1,7-9H2,2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIQVJYVNJFABSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCS(=O)(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-ethyl-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2417003.png)

![8-fluoro-2-(5-methylisoxazole-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2417008.png)



![2-(Benzo[d]isoxazol-3-yl)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)ethanone](/img/structure/B2417015.png)
![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide](/img/structure/B2417016.png)



![3-(Iodomethyl)-2-oxaspiro[4.4]nonan-1-one](/img/structure/B2417024.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B2417025.png)
![3-amino-N-(3-fluorophenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2417026.png)